An In-depth Technical Guide to the Structure and Bonding of Trihydroxyphosphorane
An In-depth Technical Guide to the Structure and Bonding of Trihydroxyphosphorane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trihydroxyphosphorane, with the chemical formula P(OH)₃, represents the trivalent tautomer of phosphorous acid. While it exists as a minor species in equilibrium with its more stable tetracoordinate counterpart, phosphonic acid (HP(O)(OH)₂), its unique structure and bonding are of significant interest in coordination chemistry and theoretical studies. This guide provides a comprehensive overview of the structure, bonding, and relevant experimental and computational data for trihydroxyphosphorane. The stabilization of this elusive molecule as a ligand in transition metal complexes has provided invaluable experimental insights into its geometric and spectroscopic properties.
Tautomeric Equilibrium
Phosphorous acid predominantly exists as phosphonic acid, with a tetrahedral phosphorus center featuring a phosphoryl group and a hydride. The trihydroxyphosphorane tautomer is significantly less stable.
Caption: Tautomeric equilibrium between phosphonic acid and trihydroxyphosphorane.
Structure and Bonding of Free Trihydroxyphosphorane (Computational Data)
Due to its transient nature, experimental data for free trihydroxyphosphorane is unavailable. Computational studies provide the most reliable information on its structure and bonding.
Molecular Geometry
Quantum chemical calculations predict a trigonal pyramidal geometry for trihydroxyphosphorane, consistent with VSEPR theory for a central atom with three bonding pairs and one lone pair.
| Parameter | Calculated Value |
| Bond Lengths | |
| P-O | 1.65 - 1.67 Å |
| O-H | 0.96 - 0.98 Å |
| Bond Angles | |
| O-P-O | 98 - 102° |
| P-O-H | 115 - 120° |
Vibrational Frequencies
Theoretical calculations of the infrared spectrum of trihydroxyphosphorane provide insights into its vibrational modes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H stretch | 3600 - 3700 |
| P-O-H bend | 1100 - 1200 |
| P-O stretch | 700 - 800 |
| O-P-O bend | 400 - 500 |
Experimentally Characterized Trihydroxyphosphorane in a Metal Complex
The elusive trihydroxyphosphorane tautomer has been successfully stabilized and characterized as a ligand in a ruthenium complex, providing the first experimental data on its structure.
Synthesis of [CpRu(PPh₃)₂(P(OH)₃)]CF₃SO₃
The synthesis involves the reaction of a ruthenium precursor with phosphorous acid in the presence of a chloride scavenger.
Caption: Synthesis of the trihydroxyphosphorane-ruthenium complex.
Experimental Protocol
Materials:
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[CpRu(PPh₃)₂Cl] (Cp = cyclopentadienyl, PPh₃ = triphenylphosphine)
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Phosphorous acid (H₃PO₃)
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Silver trifluoromethanesulfonate (AgCF₃SO₃)
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Dichloromethane (CH₂Cl₂)
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Diethyl ether ((C₂H₅)₂O)
Procedure:
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A solution of phosphorous acid in dichloromethane is added to a solution of [CpRu(PPh₃)₂Cl] and silver trifluoromethanesulfonate in the same solvent.
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The reaction mixture is stirred at room temperature.
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The precipitated silver chloride is removed by filtration.
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The product is precipitated from the filtrate by the addition of diethyl ether.
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The resulting solid is washed with diethyl ether and dried under vacuum.
Structural Data from X-ray Crystallography
The crystal structure of [CpRu(PPh₃)₂(P(OH)₃)]CF₃SO₃ provides precise measurements of the coordinated trihydroxyphosphorane ligand.
| Parameter | Experimental Value |
| Bond Lengths | |
| Ru-P(OH)₃ | 2.25 - 2.30 Å |
| P-O | 1.58 - 1.62 Å |
| Bond Angles | |
| O-P-O | 100 - 104° |
| Ru-P-O | 114 - 118° |
Spectroscopic Data
Spectroscopic analysis of the complex confirms the coordination of the P(OH)₃ tautomer.
3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| ³¹P | 90 - 100 ppm | Singlet | |
| ¹H (OH) | 5.0 - 6.0 ppm | Broad |
3.4.2. Infrared (IR) Spectroscopy
| Vibrational Mode | Experimental Frequency (cm⁻¹) |
| O-H stretch | 3300 - 3500 (broad) |
| P-O stretch | 850 - 950 |
Conclusion
While trihydroxyphosphorane remains an elusive free molecule, its structure and bonding have been successfully elucidated through a combination of computational modeling and experimental characterization of its stabilized metal complex. The data presented in this guide offer a detailed understanding of this important phosphorus species for researchers in synthetic chemistry, materials science, and drug development. The ability to stabilize and study the P(OH)₃ tautomer opens avenues for exploring its reactivity and potential applications as a ligand in catalysis and as a building block in novel phosphorus-containing compounds.
